Oxyphenonium bromide
Overview
Description
Oxyphenonium bromide is an antimuscarinic drug . It is used to treat gastric and duodenal ulcers and to relieve visceral spasms .
Molecular Structure Analysis
The molecular formula of Oxyphenonium bromide is C21H34BrNO3 . The molar mass is 428.411 g·mol−1 . The IUPAC name is 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethanaminium bromide .Physical And Chemical Properties Analysis
The molecular weight of Oxyphenonium bromide is 428.41 . The percent composition is C 58.88%, H 8.00%, Br 18.65%, N 3.27%, O 11.20% .Scientific Research Applications
Anticholinergic Properties and Mydriatic Effects
Oxyphenonium bromide is a powerful mydriatic and cycloplegic drug with anticholinergic pharmacologic effects similar to atropine. Its effectiveness in producing significant mydriasis, persisting for several days, has been demonstrated in both laboratory and clinical settings. This property has been utilized in ophthalmology, notably in the therapy of peptic ulcer and allied digestive disorders, as well as in preanesthetic medication to diminish salivary secretion (Havener & Falls, 1954).
Enantiomer Separation and Pharmacological Evaluation
Research has been conducted on separating the enantiomers of oxyphenonium bromide and evaluating their differing therapeutic effects and excretion profiles. The importance of these enantiomers lies in their varied pharmacological activities, which are crucial for detailed studies of the drug's action in the body (Feitsma, Drenth & Zeeuw, 1988).
Application in Detrusor Contractility and Reflux
Oxyphenonium bromide's effects on detrusor contractility and reflux have been studied, particularly in the context of vesicoureteral reflux and detrusor instability. Although it has anticholinergic properties, its impact on these conditions is distinct from similar drugs, highlighting the need for specific treatment approaches (Scholtmeijer & van Mastrigt, 1991).
Bronchodilating Effects
Studies on oxyphenonium bromide have shown its efficacy in bronchodilation, especially in patients with chronic airflow obstruction. The bronchodilating effects of its enantiomers have been compared, providing insights into its potential therapeutic applications in respiratory conditions (Feitsma et al., 1988).
Taste Intensity Reduction and Pharmaceutical Analysis
Research on the bitter taste intensity of oxyphenonium bromide, an antiacetylcholine drug, shows that its taste can be suppressed by cyclodextrins. This aspect is significant for patient compliance and pharmaceutical formulation. The relationship between bitter taste intensity and drug concentration has implications for drug development (Funasaki et al., 1999).
Stability and Degradation Analysis
High-performance liquid chromatographic methods have been developed to determine oxyphenonium bromide and its degradation products. This is crucial for ensuring the stability and efficacy of the drug in pharmaceutical preparations (El-Gindy, Emara & Shaaban, 2007).
Complexation Studies
Studies on the solution structures of complexes of oxyphenonium bromide with cyclodextrins provide insights into drug-cyclodextrin interactions. This is significant for understanding the molecular basis of drug action and formulation (Funasaki et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLQXHUGTKWPSR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14214-84-7 (Parent) | |
Record name | Oxyphenonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045632 | |
Record name | Oxyphenonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyphenonium bromide | |
CAS RN |
50-10-2 | |
Record name | Oxyphenonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphenonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXYPHENONIUM BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphenonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphenonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9421HWB3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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